molecular formula C20H23N3O7S2 B2691575 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 872881-54-4

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2691575
CAS RN: 872881-54-4
M. Wt: 481.54
InChI Key: NOJYSKZGEHPFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This moiety is attached to a 1,3-oxazinan-2-ylmethyl group and a thiophen-2-ylmethyl group .

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

One significant application of compounds related to N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves their enzyme inhibitory potential. For instance, compounds with benzodioxane and acetamide moieties have been investigated for their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE), showcasing substantial inhibition against yeast α-glucosidase and moderate against AChE. This suggests potential therapeutic applications for managing diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Antimicrobial Activities

Another pivotal application area is in the field of antimicrobial research. N-substituted sulfonamides bearing a benzodioxane moiety have been synthesized and tested for their antibacterial efficacy. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their relevance in developing new antibacterial agents to combat resistant microbial infections (Abbasi et al., 2016).

properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7S2/c24-19(21-12-14-3-1-10-31-14)20(25)22-13-18-23(6-2-7-30-18)32(26,27)15-4-5-16-17(11-15)29-9-8-28-16/h1,3-5,10-11,18H,2,6-9,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJYSKZGEHPFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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